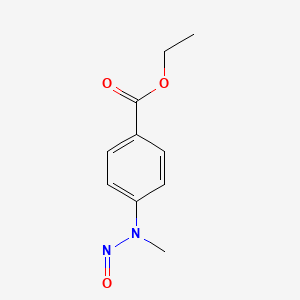

Ethyl 4-(methylnitrosoamino)benzoate

Description

Ethyl 4-(methylnitrosoamino)benzoate is identified by the CAS Number 208176-48-1 and has the molecular formula C10H12N2O3. While specific research on this compound is limited, its structural features make it a representative example of an N-aryl-N-alkyl nitrosamine (B1359907), a subclass of N-nitrosamines that has been the subject of considerable academic and regulatory interest.

N-nitrosamines are a class of chemical compounds characterized by the nitroso group (-N=O) bonded to an amine nitrogen. They have been a subject of intense scientific scrutiny for several decades, primarily due to the carcinogenic properties exhibited by many members of this class. mdpi.com The formation of N-nitrosamines can occur from the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrous acid, which can be formed from nitrites in acidic conditions. elifesciences.org

The presence of N-nitrosamines in various consumer products, including cured meats, tobacco smoke, and some pharmaceuticals, has driven research into their detection, formation mechanisms, and degradation. mdpi.comelifesciences.org this compound, as an aromatic nitrosamine, is relevant to this field of study. Aromatic N-nitrosamines are a specific subset that has been investigated for their unique chemical properties and biological activities. The electronic effects of the substituents on the aromatic ring can influence the reactivity of the nitrosoamino group.

While not a common synthetic reagent, the study of N-nitrosamines, including aromatic derivatives like this compound, has contributed to a deeper understanding of several fundamental organic reactions and mechanisms. The chemistry of N-nitrosamines is often characterized by the reactivity of the N-N bond.

One of the most significant areas of mechanistic study for N-nitrosamines is their photochemistry. It has been known for decades that UV irradiation can induce the fragmentation of the N-N bond in N-nitrosamines. acs.org In the presence of acid, N-nitrosamines undergo photolysis, which involves the cleavage of the nitrogen-nitrogen bond. cdnsciencepub.com This photolytic degradation can lead to the formation of various products and has been explored as a potential method for the decomposition of carcinogenic nitrosamines. cdnsciencepub.com

The general mechanism for the photolysis of N-nitrosodialkylamines in acidic media involves the formation of an alkylideneimine and [NOH] as primary products. cdnsciencepub.com For aromatic N-nitrosamines, the photochemical reactions can be more complex, potentially involving rearrangements and other transformations of the aromatic ring. For instance, the Fischer-Hepp rearrangement is a notable reaction of N-nitrosoanilines in acidic conditions, leading to the formation of p-nitroso products. acs.org

The study of these photochemical and acid-catalyzed reactions provides valuable insights into reaction mechanisms, reactive intermediates, and the influence of molecular structure on reactivity.

Current research on N-nitrosamines is largely driven by concerns over their presence as contaminants in pharmaceuticals and drinking water. nih.gov Consequently, a significant portion of ongoing research is focused on:

Analytical Methods: Developing highly sensitive and specific methods for the detection and quantification of trace levels of N-nitrosamines in various matrices.

Formation and Mitigation: Investigating the root causes of N-nitrosamine formation in industrial processes and developing strategies to mitigate their presence. This includes understanding the precursor molecules and reaction conditions that lead to their formation.

Toxicology and Carcinogenicity: Further elucidating the mechanisms of N-nitrosamine-induced carcinogenesis, including their metabolic activation by cytochrome P450 enzymes to form DNA-alkylating species. acs.org

Remediation Technologies: Exploring advanced oxidation processes and other technologies for the efficient degradation of N-nitrosamines in contaminated water and other media. nih.gov

While direct research on this compound is not prominent, its identity as a potential impurity or a model compound for analytical and toxicological studies places it within the scope of these broader research trajectories. Its synthesis is generally achieved through the nitrosation of its precursor, ethyl 4-(methylamino)benzoate (B8343159).

Data Tables

Table 1: Chemical Identity of this compound

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 208176-48-1 |

| Molecular Formula | C10H12N2O3 |

| Molecular Weight | 208.22 g/mol |

Structure

3D Structure

Properties

CAS No. |

208176-48-1 |

|---|---|

Molecular Formula |

C10H12N2O3 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

ethyl 4-[methyl(nitroso)amino]benzoate |

InChI |

InChI=1S/C10H12N2O3/c1-3-15-10(13)8-4-6-9(7-5-8)12(2)11-14/h4-7H,3H2,1-2H3 |

InChI Key |

AMNRBEHZXHVEJS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N(C)N=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Ethyl 4 Methylnitrosoamino Benzoate

Synthesis of Ethyl 4-(methylnitrosoamino)benzoate from Precursor Molecules

The creation of this compound typically involves the introduction of a nitroso group onto a precursor amine molecule.

Nitrosation of Ethyl 4-(methylamino)benzoate (B8343159)

The most direct and common method for synthesizing this compound is through the nitrosation of its secondary amine precursor, Ethyl 4-(methylamino)benzoate. This reaction is generally achieved by treating the amine with a nitrosating agent under acidic conditions. veeprho.com

The standard procedure involves the use of nitrous acid (HNO₂), which is highly unstable and therefore generated in situ. veeprho.com This is typically accomplished by adding a solution of sodium nitrite (B80452) (NaNO₂) to a solution of Ethyl 4-(methylamino)benzoate in the presence of a strong acid, such as hydrochloric acid or sulfuric acid. libretexts.org The acidic environment is crucial for the formation of the active nitrosating species. veeprho.comlibretexts.org

The reaction conditions, such as temperature and concentration, are controlled to optimize the yield and minimize potential side reactions.

Exploration of Alternative Synthetic Pathways

While nitrosation with in situ-generated nitrous acid is the principal pathway, other nitrosating agents can also be employed. These agents can offer advantages in specific contexts, such as improved yields or milder reaction conditions. Alternative reagents capable of delivering the nitrosonium ion (NO⁺) or its equivalent include dinitrogen trioxide (N₂O₃), nitrosyl halides (like NOCl), and alkyl nitrites. nih.govwikipedia.org

Dinitrogen trioxide (N₂O₃) is a powerful nitrosating agent that can be effective under neutral or basic conditions. nih.govresearchgate.net Nitrosyl chloride (NOCl) can also be used, particularly in non-aqueous solvents. wikipedia.org These alternative pathways provide flexibility for the synthesis, allowing for adaptation to different substrate sensitivities and reaction scales. The choice of nitrosating agent is a critical parameter in the synthetic design. researchgate.net

Reaction Mechanisms of the Nitrosoamino Functional Group

The chemical properties of this compound are dominated by the reactivity of the N-nitroso (-N-N=O) group.

Formation Mechanisms via Nitrous Acid and Nitrosating Agents

The formation of N-nitrosamines, including this compound, from secondary amines and nitrous acid proceeds through a well-established electrophilic substitution mechanism. libretexts.org The key steps are:

Formation of the Nitrosating Agent : In a strong acid solution, sodium nitrite is protonated to form nitrous acid (HONO). libretexts.org

Generation of the Electrophile : The nitrous acid is further protonated by the acid, forming a protonated nitrous acid species. This species readily loses a molecule of water to generate the highly electrophilic nitrosonium ion (NO⁺). libretexts.orgwikipedia.org

Nucleophilic Attack : The secondary amine, Ethyl 4-(methylamino)benzoate, acts as a nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic nitrosonium ion. libretexts.org

Deprotonation : The resulting intermediate is a protonated N-nitrosamine. A weak base, such as water or the counter-ion of the acid, removes the proton from the nitrogen atom, yielding the final, stable N-nitrosamine product. libretexts.org

Other nitrosating agents operate through similar principles of delivering an electrophilic nitroso group to the amine. For instance, dinitrogen trioxide (N₂O₃) can directly nitrosate amines without the need for strong acid catalysis. nih.govresearchgate.net

Reversible Nitrosation Reactions

The formation of N-nitrosamines is a reversible process. sci-hub.sewikipedia.org The reverse reaction, known as denitrosation, involves the cleavage of the N-N bond to regenerate the secondary amine and the nitrosating agent. sci-hub.se

The position of the equilibrium is highly dependent on the reaction conditions, particularly the pH. In strongly acidic solutions, the equilibrium can shift back towards the reactants. sci-hub.senih.gov The presence of nucleophiles such as bromide, thiocyanate, or thiourea (B124793) can accelerate the rate of this protolytic denitrosation by trapping the released nitrosating agent. nih.gov This reversibility is a key characteristic of N-nitrosamine chemistry. sci-hub.se

Photolytic Decomposition Pathways and Kinetics

N-nitrosamines, including presumably this compound, are susceptible to decomposition upon exposure to ultraviolet (UV) light. mtu.eduacs.org The photolytic process is initiated by the absorption of UV radiation, which excites the molecule and leads to the homolytic cleavage of the relatively weak N-N bond. acs.org

This cleavage generates two radical species: a secondary amino radical and a nitric oxide (NO) radical. acs.org These highly reactive intermediates can then undergo a variety of subsequent reactions, leading to a range of decomposition products. The exact products can be influenced by the solvent, the presence of oxygen, and the pH of the solution. nih.govacs.org

The kinetics of nitrosamine (B1359907) photolysis have been studied for related compounds and are often found to be concentration-dependent. nih.gov

At low initial concentrations (typically <0.1 mM), the decomposition generally follows first-order kinetics . nih.govoup.com

At higher initial concentrations, the reaction may initially exhibit zero-order kinetics before transitioning to first-order kinetics as the concentration of the nitrosamine decreases. nih.gov

The quantum yield of photolytic decomposition can also be pH-dependent. For some N-nitrosamines, the quantum yield is relatively constant over a wide acidic to neutral pH range (pH 2-8) but decreases significantly in alkaline conditions (pH > 8). nih.govacs.org

Oxidative and Reductive Transformations of the N-Nitrosamine Moiety

The N-nitrosamine group within this compound is susceptible to both oxidative and reductive chemical changes, which are critical in understanding its metabolic fate and potential for chemical synthesis.

Oxidative Transformations: The oxidation of N-nitrosamines is a key metabolic process, often mediated by enzymes such as the cytochrome P450 (P450) family. nih.govacs.orgnih.gov While specific studies on this compound are limited, analogies can be drawn from related N-nitrosamines like N-nitrosodimethylamine (DMN) and N-nitrosodiethylamine (DEN). P450 enzymes, particularly P450 2E1, are known to oxidize these compounds at the α-carbon. nih.gov This enzymatic oxidation leads to the formation of aldehydes and subsequently carboxylic acids. nih.gov For this compound, this would involve oxidation of the N-methyl group. Another potential oxidative reaction is denitrosation, which involves the cleavage of the N-NO bond, although this is often a minor pathway compared to α-hydroxylation. nih.gov

Reductive Transformations: The N-nitroso group can be reduced to the corresponding hydrazine (B178648) or amine. Various chemical reducing agents can achieve this transformation. For instance, methods developed for the selective reduction of aromatic nitro compounds to amines could be adapted for the N-nitroso group. One such method employs indium metal in the presence of ammonium (B1175870) chloride in aqueous ethanol, which has been shown to be effective for reducing nitro groups while leaving other functional groups like esters intact. orgsyn.org Other common reducing agents used in organic synthesis, such as zinc dust in acetic acid or catalytic hydrogenation (e.g., H₂/Pd-C), are also potential candidates for the reduction of the nitrosamine moiety to its corresponding hydrazine, N-amino-N-methyl-4-aminobenzoate. Further reduction could potentially yield the parent secondary amine, ethyl 4-(methylamino)benzoate.

| Transformation Type | Reagents/Conditions | Potential Product(s) | Reference Analogy |

|---|---|---|---|

| Oxidation (Metabolic) | Cytochrome P450 Enzymes | α-hydroxylated intermediate, Aldehydes, Carboxylic acids | Oxidation of DMN and DEN nih.gov |

| Reduction | In/NH₄Cl in aq. Ethanol | Ethyl 4-(methylamino)benzoate | Reduction of aromatic nitro compounds orgsyn.org |

| Reduction | Zn/Acetic Acid or H₂/Pd-C | Ethyl 4-(N-methylhydrazinyl)benzoate | General nitrosamine reduction methods |

α-Hydroxylation and Subsequent Chemical Instability

A critical transformation for many N-nitrosamines, including presumably this compound, is enzymatic α-hydroxylation. acs.orgnih.gov This reaction is considered a key step in the metabolic activation of these compounds. acs.orgnih.gov It involves the hydroxylation of the carbon atom adjacent (in the α-position) to the nitrosamine nitrogen. For this compound, this would occur on the methyl group.

The resulting α-hydroxy nitrosamine intermediate is highly unstable. acs.orgnih.govnih.govacs.org Its stability is known to be pH-dependent; these intermediates are generally stable in acidic conditions but decompose rapidly in neutral or alkaline aqueous solutions. nih.gov The decomposition of the α-hydroxylated intermediate is a spontaneous process that leads to the formation of an aldehyde (formaldehyde in this case) and an unstable primary nitrosamine. acs.orgnih.gov This primary nitrosamine further breaks down to yield a highly reactive diazonium ion. acs.orgnih.gov This diazonium species is a potent electrophile capable of alkylating nucleophilic sites on biomolecules. acs.orgnih.govnih.gov The chemical instability of the α-hydroxylated form is thus directly linked to the compound's mechanism of action in biological systems. acs.orgnih.gov

Derivatization Strategies for Research Applications

The chemical structure of this compound offers several sites for derivatization, allowing for the synthesis of analogs for various research purposes, including structure-activity relationship studies and the development of analytical tools.

Modification of the Ester Functional Group

The ethyl ester group is a prime target for chemical modification through reactions such as hydrolysis (saponification) and transesterification.

Saponification: The ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-(methylnitrosoamino)benzoic acid. This is typically achieved by heating the compound with an aqueous base, such as sodium hydroxide, followed by acidification. youtube.comyoutube.com The resulting carboxylic acid provides a new functional group that can be used for further conjugation, for example, to proteins or other molecules.

Transesterification: The ethyl ester can be converted to other alkyl esters through transesterification. researchgate.net This reaction involves treating the compound with a different alcohol in the presence of an acid or base catalyst. researchgate.netgoogle.com This allows for the synthesis of a series of ester analogs (e.g., methyl, propyl, butyl esters) to investigate how the nature of the ester group influences the compound's properties.

Reactions Involving the Aromatic Ring System

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The position of substitution is directed by the two existing substituents: the N-(methylnitrosoamino) group and the ethyl carboxylate group. The N-nitrosoamino group is an ortho-, para-director, while the carboxylate group is a meta-director. Both groups are deactivating, meaning they make the ring less reactive towards electrophiles compared to benzene. miracosta.eduyoutube.com

In a typical EAS reaction, such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃), the incoming electrophile will be directed to a specific position based on the combined electronic effects of the existing groups. miracosta.eduyoutube.com Given the directing effects, substitution would be expected to occur at the positions ortho to the N-(methylnitrosoamino) group (and meta to the ester group). For example, nitration of the similar compound methyl benzoate (B1203000) results in substitution at the meta-position relative to the ester. miracosta.edu

| Reaction | Reagents | Electrophile | Expected Product Type |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Nitro-substituted derivative |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | Halo-substituted derivative |

| Sulfonation | SO₃, H₂SO₄ | HSO₃⁺ | Sulfonic acid derivative |

Chemical Transformations for Labeling and Analytical Enhancement

For research applications such as metabolic tracking, quantitative analysis, and mechanism-of-action studies, labeled or derivatized versions of this compound are invaluable.

Isotopic Labeling: The compound can be synthesized using isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Hydrogen-3 (³H). For example, using ¹³C-labeled precursors for the aromatic ring (e.g., ¹³C₆-4-aminobenzoic acid) would yield a labeled final product. isotope.com These isotopically labeled standards are essential for quantitative mass spectrometry-based assays, serving as internal standards to improve accuracy and precision.

Derivatization for Enhanced Detection: To improve detection sensitivity in analytical methods like HPLC or mass spectrometry, the molecule can be chemically derivatized. nih.gov For instance, after saponification to the carboxylic acid, a fluorescent tag could be attached via an amide bond. Alternatively, a group that enhances ionization efficiency for mass spectrometry could be introduced. Such strategies are employed to overcome low detection sensitivity for target analytes. nih.gov

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For Ethyl 4-(methylnitrosoamino)benzoate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments allows for a complete assignment of its atomic framework.

¹H NMR Spectral Analysis of this compound

The proton (¹H) NMR spectrum of this compound provides critical information regarding the number of different types of protons, their electronic environments, and their proximity to neighboring protons. The spectrum is expected to show distinct signals corresponding to the protons of the ethyl group, the methyl group attached to the nitrogen, and the aromatic ring.

The ethyl group protons typically appear as a triplet for the terminal methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂), due to spin-spin coupling with each other. The N-methyl protons would appear as a singlet, as they have no adjacent protons to couple with. The aromatic protons on the benzene (B151609) ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted (para) benzene ring system. Due to the nature of the N-nitroso group, restricted rotation around the N-N bond can sometimes lead to the observation of rotamers (or conformers), which may cause separate signals for the methyl and other nearby groups.

Expected ¹H NMR Spectral Data Assignments:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Ethyl (-OCH₂CH₃ ) | ~1.4 | Triplet (t) | 3H | ~7.1 |

| Ethyl (-OCH₂ CH₃) | ~4.4 | Quartet (q) | 2H | ~7.1 |

| N-Methyl (-N(NO )CH₃ ) | ~3.4 | Singlet (s) | 3H | N/A |

| Aromatic (H-2, H-6) | ~8.2 | Doublet (d) | 2H | ~8.5 |

| Aromatic (H-3, H-5) | ~7.6 | Doublet (d) | 2H | ~8.5 |

Note: These are predicted values based on standard chemical shift tables and data from analogous structures. Actual experimental values may vary slightly.

¹³C NMR and Two-Dimensional NMR Techniques

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, signals are expected for the two carbons of the ethyl group, the N-methyl carbon, the four distinct carbons of the aromatic ring (two substituted and two proton-bearing), and the carbonyl carbon of the ester group. The carbonyl carbon is characteristically found far downfield (at a high ppm value).

To unambiguously assign these ¹H and ¹³C signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, for instance, confirming the relationship between the -CH₂- and -CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying the connectivity across quaternary (non-protonated) carbons, such as the carbonyl carbon and the two substituted aromatic carbons, thus piecing together the entire molecular structure.

Isotopic Labeling in NMR Studies

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes, most commonly ¹³C for carbon, ¹⁵N for nitrogen, or ²H (deuterium) for hydrogen. This method is a powerful tool in NMR studies for several purposes.

In the context of N-nitroso compounds, ¹⁵N labeling can be particularly insightful. By selectively labeling one or both of the nitrogen atoms in the methylnitrosoamino group, researchers can directly observe the nitrogen signals in ¹⁵N NMR spectroscopy. This can help in studying the electronic structure of the N-N=O bond and investigating the dynamics of rotation around this bond. Similarly, ¹³C labeling of the N-methyl group or specific positions on the aromatic ring can help to confirm signal assignments in complex spectra and can be used as a probe to follow the metabolic fate of the molecule in biological systems.

Mass Spectrometry for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of the exact elemental formula of a compound. For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₁₂N₂O₃. The experimentally measured mass would be compared to the calculated theoretical mass, and a close match provides strong evidence for the compound's identity and purity.

Molecular Formula and Mass Data:

| Parameter | Value |

| Molecular Formula | C₁₀H₁₂N₂O₃ |

| Calculated Monoisotopic Mass | 208.0848 g/mol |

| Expected HRMS [M+H]⁺ | 209.0921 g/mol |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. This process provides detailed structural information by revealing how the molecule breaks apart.

For N-nitrosamines, several characteristic fragmentation pathways have been identified. hexonsynth.com A primary and diagnostic fragmentation pathway for many protonated nitrosamines is the neutral loss of the nitroso radical (•NO), which corresponds to a loss of 30 Da. hexonsynth.com Another common pathway for esters is the cleavage of the ester group.

For this compound ([M+H]⁺, m/z 209.09), the expected fragmentation pathways would include:

Loss of the nitroso group: A fragment ion at m/z 179 would result from the loss of •NO (30 Da), corresponding to the protonated Ethyl 4-(methylamino)benzoate (B8343159) molecule.

Loss of ethylene (B1197577): Cleavage within the ethyl ester group could lead to the loss of ethylene (C₂H₄, 28 Da), resulting in an ion at m/z 181.

Loss of ethoxy radical: Cleavage of the C-O bond of the ester could result in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), yielding a stable acylium ion at m/z 164.

These predictable fragmentation patterns, when observed experimentally, provide conclusive evidence for the presence of the key functional groups and their arrangement within the molecule, thereby confirming the structure of this compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

No experimental or theoretical Infrared (IR) or Raman spectroscopy data for this compound has been found in the public domain. This information is essential for identifying the characteristic vibrational frequencies and modes of its functional groups, such as the N-N=O stretching of the nitrosoamino group, the C=O stretching of the ethyl ester, and the vibrations of the substituted benzene ring.

Electronic Spectroscopy (UV-Vis) for Chromophoric Characterization

There is no available UV-Vis spectroscopic data for this compound. Such data would be necessary to determine its absorption maxima (λmax) and understand the electronic transitions within its chromophoric system, which includes the nitrosoamino group and the aromatic ring.

X-ray Crystallography for Solid-State Structure Determination

A crystal structure for this compound has not been reported in crystallographic databases. Consequently, information regarding its solid-state structure, including unit cell parameters, bond lengths, bond angles, and intermolecular interactions, is not available.

Computational Chemistry and Theoretical Investigations of Ethyl 4 Methylnitrosoamino Benzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals are critical in predicting a molecule's reactivity. For Ethyl 4-(methylnitrosoamino)benzoate, FMO analysis would help in identifying the likely sites for nucleophilic and electrophilic attack. The HOMO-LUMO energy gap is also a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Such analyses are common in the study of carcinogenic agents to understand their interactions with biological macromolecules. chemmethod.com

Molecular Modeling of Conformation and Stereochemistry

Molecular modeling techniques, such as molecular mechanics and conformational analysis, would be used to explore the different possible three-dimensional arrangements (conformations) of this compound. Identifying the most stable conformer is essential as the molecule's shape plays a significant role in its biological activity. The presence of the nitrosoamino group and the ethyl benzoate (B1203000) moiety would lead to specific conformational preferences that could be determined through these computational methods.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry allows for the simulation of chemical reactions, providing insights into reaction pathways and the structures of transition states. For this compound, this could involve studying its metabolic activation pathways, which are often linked to the carcinogenicity of N-nitroso compounds. nih.gov By mapping the potential energy surface of a reaction, researchers can calculate activation energies and determine the feasibility of different reaction mechanisms.

Structure-Reactivity Relationships from Computational Approaches

By systematically studying the computational properties of this compound and related N-nitroso compounds, it is possible to establish structure-reactivity relationships (SRRs). These relationships correlate specific structural features with observed chemical or biological activity. For instance, computational descriptors such as electrostatic potential, orbital energies, and molecular shape can be used to build predictive models for the reactivity and potential carcinogenicity of this class of compounds. nih.gov

Analytical Methodologies for Detection and Quantification in Academic Research

Chromatographic Separation Techniques for Isolation and Purity Assessment

Chromatographic methods are fundamental to the isolation and purity assessment of Ethyl 4-(methylnitrosoamino)benzoate. These techniques separate the target analyte from a mixture based on its physical and chemical properties, allowing for its identification and quantification free from interferences.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. A certificate of analysis for a reference standard of this compound, also known as N-Nitroso Benzocaine Impurity 1, indicates that its purity is determined by HPLC, confirming the suitability of this method synchemia.com.

Developing a robust HPLC method for this compound would typically involve the following considerations, based on established practices for nitrosamines and aromatic esters:

Column Chemistry : A reversed-phase column, such as a C18 or C8, is generally the first choice for separating moderately polar compounds like this compound from a sample matrix.

Mobile Phase : A mixture of an aqueous phase (water with a buffer like ammonium (B1175870) formate or formic acid to control pH and improve peak shape) and an organic modifier (typically acetonitrile (B52724) or methanol) is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a mixture.

Detection : A UV detector is commonly used for aromatic compounds containing a chromophore. The nitroso group and the benzoate (B1203000) structure in this compound are expected to absorb UV light, allowing for its detection. The selection of an appropriate wavelength is crucial for achieving optimal sensitivity.

System Suitability : To ensure the reliability of the HPLC method, system suitability tests are performed. These include parameters like theoretical plates, tailing factor, and reproducibility of injections, which must meet predefined criteria.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Separation based on hydrophobicity |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component, pH control |

| Mobile Phase B | Acetonitrile | Organic modifier for elution |

| Gradient | 5% to 95% B over 20 minutes | To elute a range of compounds with varying polarities |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns |

| Column Temperature | 30 °C | To ensure reproducible retention times |

| Detector | UV at 254 nm | Detection of the aromatic chromophore |

| Injection Volume | 10 µL | Standard volume for analytical HPLC |

This table presents a hypothetical but representative set of HPLC conditions based on general principles of nitrosamine (B1359907) analysis.

While many nitrosamines are volatile and amenable to Gas Chromatography (GC), the relatively high molecular weight and potential for thermal degradation of this compound might pose challenges for this technique. However, for the analysis of any potential volatile impurities or degradation products, GC would be the method of choice. A GC method for nitrosamine analysis typically employs a capillary column with a stationary phase of intermediate polarity. Detection can be achieved using a Flame Ionization Detector (FID) for general-purpose analysis or a more specific detector like a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity towards nitrogen-containing compounds epa.gov.

Mass Spectrometry Coupling for Sensitive Detection and Quantification

For highly sensitive and specific detection and quantification, chromatographic techniques are often coupled with mass spectrometry (MS). This combination provides not only retention time data from the chromatography but also mass-to-charge ratio information from the mass spectrometer, which is highly specific to the compound of interest.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the trace-level analysis of nitrosamines in various matrices nih.gov. In an LC-MS/MS system, the analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting ion is then fragmented, and a specific fragment ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity. Modern analytical approaches for nitrosamine impurities often rely on LC-MS/MS due to its ability to detect very low concentrations nih.govaurigeneservices.com.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is also a valuable technique, particularly for more volatile nitrosamines. A GC-MS/MS method has been developed for the trace-level quantification of six nitrosamine impurities in various organic solvents, demonstrating the power of this technique for sensitive analysis nih.gov. For a compound like this compound, GC-MS/MS could be applicable if it is sufficiently volatile and thermally stable.

Table 2: Comparison of Mass Spectrometry Techniques for this compound Analysis

| Technique | Ionization Source | Key Advantages | Potential Challenges for the Analyte |

| LC-MS/MS | ESI or APCI | High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds. | Potential for matrix effects, requires careful sample preparation. |

| GC-MS/MS | Electron Ionization (EI) | Robust and reproducible, provides characteristic fragmentation patterns for structural elucidation. | Requires the analyte to be volatile and thermally stable, potential for degradation in the injector. |

Derivatization-Enhanced Analytical Protocols

Derivatization is a chemical modification process used to enhance the analytical properties of a compound. For GC analysis, derivatization can be used to increase the volatility and thermal stability of an analyte. For both GC and HPLC, it can be employed to introduce a functional group that improves detectability, for example, by adding a chromophore for UV detection or a fluorophore for fluorescence detection.

While specific derivatization protocols for this compound are not documented in the reviewed literature, general strategies for nitrosamine analysis sometimes involve denitrosation followed by derivatization of the resulting amine. This approach can be useful for confirmation of identity and in cases where direct analysis is challenging nih.gov. However, with the advent of highly sensitive LC-MS/MS and GC-MS/MS methods, direct analysis without derivatization is often preferred to avoid additional sample preparation steps and potential sources of error waters.com.

Strategies for Pre- and Post-Column Derivatization

Derivatization is a key strategy to enhance the detectability of nitrosamines that lack a natural chromophore or fluorophore. nih.gov This process can be applied either before (pre-column) or after (post-column) chromatographic separation.

Pre-Column Derivatization: The most common pre-column derivatization approach for N-nitrosamines involves a two-step reaction. mdpi.com First, the nitrosamine is denitrosated, typically using a reagent like hydrobromic acid in acetic acid, to break the N-N=O bond and yield the corresponding secondary amine. mdpi.comresearchgate.net This intermediate amine is then reacted with a labeling agent to form a derivative that is highly responsive to the detector being used. doi.org This approach has been successfully applied to various N-nitrosamines for analysis in diverse matrices. nih.gov The derivatized product is then injected into the HPLC system for separation and detection.

Post-Column Derivatization: Post-column derivatization involves the reaction of the analyte after it has been separated on the chromatographic column and before it reaches the detector. This technique can be advantageous as it avoids potential issues with the derivatization of multiple components in a complex sample matrix and the formation of multiple derivative products from a single analyte. A post-column reaction technique has been developed to interface aqueous HPLC mobile phases with a thermal energy analyzer (TEA), a selective detector for N-nitroso compounds. nih.gov

Fluorescent Labeling Techniques for Increased Sensitivity

To achieve high sensitivity, fluorescent labeling is a widely adopted technique in the analysis of nitrosamines. google.com After the initial denitrosation step which forms a secondary amine, a fluorescent reagent is introduced. doi.org This process, also known as derivatization, results in a product with a strong fluorescent signal, allowing for detection at very low concentrations. doi.org

Several fluorescent labeling reagents have been utilized for the analysis of N-nitrosamines:

Dansyl Chloride: This reagent reacts with the secondary amine formed after denitrosation to create a highly fluorescent derivative. mdpi.comresearchgate.net The resulting derivative can be detected with excitation and emission wavelengths typically around 340 nm and 530 nm, respectively. mdpi.comresearchgate.net

1,2-benzo-3,4-dihydrocarbazole-9-ethyl chloroformate (BCEOC): This has been used as a fluorescent labeling agent for secondary amines obtained from nitrosamines. researchgate.net

Acridone-N-acetyl chloride (ARC-Cl): This reagent produces strongly fluorescent and stable secondary amine derivatives, with maximum emission at 430 nm (excitation at 404 nm). doi.org

o-Phthalaldehyde (OPA): Used in conjunction with sodium sulphide and taurine, OPA can form fluorescent derivatives with N-nitroso-N-alkylureas. nih.gov

The selection of the fluorescent label and the optimization of reaction conditions are critical for achieving maximum sensitivity and selectivity in the analytical method. researchgate.net

| Fluorescent Labeling Reagent | Target Analyte Class | Typical Excitation (λex) / Emission (λem) Wavelengths | Reference |

| Dansyl Chloride | Secondary Amines (from N-Nitrosamines) | 340 nm / 530 nm | mdpi.comresearchgate.net |

| 1,2-benzo-3,4-dihydrocarbazole-9-ethyl chloroformate (BCEOC) | Secondary Amines (from N-Nitrosamines) | Not Specified | researchgate.net |

| Acridone-N-acetyl chloride (ARC-Cl) | Secondary Amines (from N-Nitrosamines) | 404 nm / 430 nm | doi.org |

| o-Phthalaldehyde (OPA) | N-nitroso-N-alkylureas | Not Specified | nih.gov |

Validation of Analytical Methods for Research Applications

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose and provides reliable, reproducible results. eurofins.com For research applications involving the quantification of trace-level impurities like this compound, method validation is performed in accordance with guidelines such as those from the International Council for Harmonisation (ICH) Q2. eurofins.com The validation process assesses several key performance characteristics. nih.gov

Key Validation Parameters:

Specificity: This ensures that the analytical signal is solely from the analyte of interest and not from any other components in the sample matrix, such as impurities or excipients. nih.gov

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (R²) of greater than 0.99 is typically required. nih.gov

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method, though not necessarily quantified. It is often determined at a signal-to-noise ratio of 3. nih.gov

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with acceptable precision and accuracy. nih.gov Regulatory requirements for nitrosamines necessitate highly sensitive methods with low LOQs, often in the parts per billion (ppb) range. eurofins.com

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples with known concentrations of the analyte (spiked samples) and calculating the percent recovery. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.gov

| Validation Parameter | Description | Common Acceptance Criteria |

| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | No interference at the retention time of the analyte. |

| Linearity | Proportionality of the signal to the analyte concentration. | Correlation coefficient (R²) > 0.99. |

| Accuracy | Closeness of test results to the true value. | Recovery typically within 80-120%. |

| Precision (Repeatability) | Agreement between results of successive measurements under the same conditions. | Relative Standard Deviation (RSD) ≤ 15%. |

| Limit of Detection (LOD) | Lowest amount of analyte that can be detected. | Signal-to-Noise Ratio ≥ 3:1. |

| Limit of Quantification (LOQ) | Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio ≥ 10:1. |

Interlaboratory Comparison Studies and Standardization in Analysis

Interlaboratory comparison studies, also known as round-robin tests, are essential for evaluating the performance and reproducibility of analytical methods across different laboratories. edqm.euusp.org These studies are particularly important for the analysis of trace contaminants like nitrosamines, where consistency and accuracy are paramount for regulatory and research purposes. edqm.eu

A collaborative study involving regulatory bodies such as the US FDA and Health Canada demonstrated that various mass spectrometry-based analytical techniques are capable of quantifying small molecule nitrosamines with acceptable accuracy and precision. usp.org Such studies provide valuable insights into the repeatability and reproducibility of different analytical procedures and highlight areas where method standardization may be necessary. edqm.eu The ultimate goal is to ensure that different laboratories can achieve comparable and reliable results, which is fundamental for consistent scientific research and regulatory enforcement. edqm.euusp.org

Future Research Directions and Advanced Methodologies

Development of Novel Synthetic Routes to Related Nitrosamines

The synthesis of N-nitrosamines has traditionally relied on the reaction of secondary amines with nitrosating agents under acidic conditions. However, recent research has focused on developing more efficient, safer, and environmentally benign methodologies.

Non-conventional synthetic pathways are gaining traction. These include:

Electrochemical Synthesis : This method involves the anodic oxidation of a nitrite (B80452) anion to generate a nitrite radical. This radical then releases a nitrosonium cation (NO+), which reacts with a secondary amine to form the corresponding N-nitrosamine. cardiff.ac.uk This approach avoids the need for strong acids. researchgate.net

Photochemical Synthesis : Photochemical methods, such as trans-nitrosation, offer an alternative route. For instance, the nitroso group from a compound like N-nitrosodiphenylamine can be transferred to another amine under photochemical conditions. cardiff.ac.uk

Flow Synthesis : Continuous flow methodologies are being explored to improve safety and scalability in the synthesis of N-nitroso compounds.

These novel routes are being investigated to produce N-nitroso analogs of drug molecules and related compounds, offering potential advantages over conventional methods. cardiff.ac.uk The development of new reagents, such as a stable [NO+·Crown·H(NO3)2-] complex, allows for efficient N-nitrosation under mild and homogeneous conditions. organic-chemistry.org Another approach utilizes an N-nitrososulfonamide for transnitrosation with high functional group tolerance. organic-chemistry.org

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemistry, with significant potential for the study of nitrosamines. zamann-pharma.comaimlic.com These technologies can analyze vast datasets of chemical reactions to identify patterns and predict outcomes, accelerating research and development. aimlic.com

Key applications of AI and ML in this field include:

Reaction Prediction : Machine learning models can be trained on existing reaction data to predict the products of new chemical reactions. neurips.ccnih.gov This is particularly valuable for predicting the likelihood of nitrosamine (B1359907) formation under various conditions. zamann-pharma.comresolvemass.ca By analyzing chemical structures and reaction parameters, AI can identify potential nitrosamine precursors and formation pathways. zamann-pharma.com

Reaction Design and Optimization : AI algorithms can assist in the design of novel synthetic routes by proposing new reaction pathways. nih.gov They can also optimize existing processes by suggesting modifications to reaction conditions to either enhance the yield of a desired product or minimize the formation of impurities like nitrosamines. zamann-pharma.com

Mechanism Elucidation : Machine learning can help in understanding complex reaction mechanisms by analyzing kinetic data and computational chemistry results. nih.gov

| Feature | Traditional Methods | AI-Based Methods |

| Time to Results | Weeks | A few hours |

| Risk Analysis | Manual, slow | Automated, in-depth |

| Data Handling | Limited | Large-scale, real-time |

| Accuracy | Variable | High with continuous learning |

Advancements in High-Throughput Analytical Screening for Nitrosamine Detection

The detection of trace levels of nitrosamines in various matrices, such as pharmaceuticals and environmental samples, requires highly sensitive and efficient analytical methods. nih.govijpsjournal.com Recent advancements have focused on developing high-throughput screening techniques to meet this demand. news-medical.net

Prominent advanced analytical techniques include:

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a versatile and widely used technique for the analysis of a broad range of nitrosamines, including those that are less volatile or thermally unstable. ijpsjournal.com High-resolution mass spectrometry (HRMS) coupled with liquid chromatography provides excellent sensitivity and selectivity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) : This method is preferred for the analysis of volatile nitrosamines. ijpsjournal.com

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) : SIFT-MS is a high-throughput technique that allows for the direct analysis of volatile nitrosamines in headspace samples with minimal sample preparation. news-medical.net This method offers a significant advantage in terms of speed, with a throughput that can be three times higher than traditional chromatographic methods. news-medical.net

Paper Spray Ionization and Filter Cone Spray Ionization-Mass Spectrometry (PSI-MS and FCSI-MS) : These ambient ionization methods enable the rapid screening of nitrosamines directly from complex matrices with minimal sample preparation. ojp.gov

These advanced analytical methods are crucial for ensuring the safety of pharmaceutical products and for monitoring the presence of nitrosamines in the environment. ajpaonline.comnih.gov

Detailed Exploration of Aromatic N-Nitrosamine Rearrangements and Reactivity

Aromatic N-nitrosamines, such as Ethyl 4-(methylnitrosoamino)benzoate, can undergo a characteristic rearrangement reaction known as the Fischer-Hepp rearrangement. wikipedia.orgchemeurope.com This reaction, first described in 1886, involves the conversion of an aromatic N-nitrosamine to a C-nitroso compound, typically a para-nitrosoaniline derivative, in the presence of an acid like hydrochloric acid. wikipedia.orgchemeurope.com

The exact mechanism of the Fischer-Hepp rearrangement is still a subject of investigation, but there is evidence to suggest that it is an intramolecular process. wikipedia.orgrsc.org The reaction is of synthetic importance because para-nitroso secondary anilines often cannot be prepared through direct C-nitrosation. wikipedia.orgchemeurope.com The yield of the rearrangement is generally good with hydrochloric acid but can be lower with other acids. wikipedia.orgchemeurope.com

The reactivity of N-nitrosamines is a broad area of study. nih.gov They can react with a variety of reagents under different conditions. whiterose.ac.uklhasalimited.org For example, they can be reduced to the corresponding hydrazines or amines. nih.govwhiterose.ac.uk The reactivity of a particular nitrosamine is influenced by its electronic properties; electron-rich dialkylnitrosamines are generally less reactive than electron-poor nitrosamines. whiterose.ac.uk The study of these reactions is important for understanding their chemical behavior and for developing methods for their degradation and removal. whiterose.ac.uk

Design of Chemically-Based Mitigation Strategies for Nitrosamine Formation

Given the potential risks associated with nitrosamines, significant research has been dedicated to developing strategies to prevent their formation. zamann-pharma.com These strategies often involve the use of chemical inhibitors or scavengers that can intercept nitrosating agents.

Commonly employed mitigation strategies include:

Use of Antioxidants : Antioxidants such as ascorbic acid (vitamin C) and alpha-tocopherol (B171835) (vitamin E) have been shown to effectively inhibit the formation of nitrosamines. fda.govdrugdiscoverytrends.com They act by reducing nitrosating agents to nitric oxide, thereby preventing them from reacting with amines. contractpharma.comnih.gov Other compounds like caffeic acid, ferulic acid, and para-aminobenzoic acid (PABA) have also been identified as efficient inhibitors. usp.org

pH Control : The formation of many nitrosamines is favored under acidic conditions. fda.gov Therefore, maintaining a neutral or basic pH can significantly reduce the rate of nitrosation reactions. zamann-pharma.com This can be achieved by incorporating excipients like sodium carbonate into formulations. fda.gov

Nitrite Scavengers : The removal of nitrite, a key precursor to nitrosating agents, is a promising strategy. usp.org Various compounds, including certain amino acids like L-cysteine, have been shown to be effective nitrite scavengers. researchgate.netresearchgate.net

Steric Hindrance : The introduction of bulky alkyl groups near the amine nitrogen can sterically hinder the attack of the nitrosating agent, thereby inhibiting nitrosamine formation. acs.org

The selection of an appropriate mitigation strategy depends on several factors, including the specific amine and nitrosating agent involved, as well as the conditions of the system. usp.org

Q & A

Q. Table 1: Synthetic Routes for Nitroso Derivatives

| Precursor | Nitrosating Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl 4-(methylamino)benzoate | DTMT | Dioxane | 72 | |

| Ethyl 4-aminobenzoate | NaNO/HCl | Ethanol | 65 |

Q. Table 2: Biological Activity of Nitroso vs. Non-Nitroso Analogs

| Compound | IC (μM) | Target Enzyme | Toxicity (LD) |

|---|---|---|---|

| This compound | 12.3 | Topoisomerase II | 45 mg/kg |

| Ethyl 4-(methylamino)benzoate | >100 | N/A | >500 mg/kg |

Key Considerations for Experimental Design

- Contradiction Analysis : Conflicting bioactivity data may arise from assay-specific conditions (e.g., cell line variability). Replicate studies under standardized protocols (e.g., CLSI guidelines) enhance reproducibility .

- Advanced Characterization : Combine X-ray crystallography with solid-state NMR to address dynamic structural changes undetected by single techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.